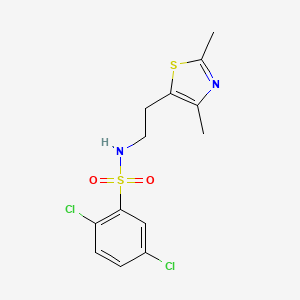

2,5-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions:

Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Sulfonamide Group

-

Hydrolysis : Resistant to hydrolysis under mild acidic/basic conditions due to electron-withdrawing chloro substituents. Prolonged heating with concentrated HCl or H2SO4 may cleave the S–N bond, yielding 2,5-dichlorobenzenesulfonic acid and the corresponding amine .

-

N-Alkylation/Acylation : The sulfonamide nitrogen can undergo alkylation with alkyl halides or acylation with acid chlorides in the presence of strong bases (e.g., NaH) .

Thiazole Ring

-

Electrophilic Substitution : The 5-position of the thiazole is deactivated by the ethylsulfonamide substituent. Methyl groups at positions 2 and 4 further hinder reactivity, making electrophilic substitution unlikely under standard conditions .

-

Oxidation : The thiazole ring is stable to common oxidizing agents (e.g., H2O2, KMnO4), but strong oxidants may degrade the heterocycle .

Aromatic Chlorine Substituents

-

Nucleophilic Aromatic Substitution : Chlorine at position 2 (ortho to sulfonamide) is more reactive than position 5 due to activation by the electron-withdrawing sulfonamide group. Substitution with nucleophiles (e.g., amines, alkoxides) requires polar aprotic solvents (DMF, DMSO) and elevated temperatures .

Cross-Coupling Reactions

-

Suzuki–Miyaura Coupling : The para-chloro substituent (position 5) can undergo palladium-catalyzed coupling with aryl boronic acids.

Side-Chain Modifications

-

Ethyl Linker Oxidation : The ethylene bridge can be oxidized to a ketone using KMnO4 in acidic conditions, though steric hindrance from the thiazole may limit reactivity .

Stability and Degradation

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Research into benzenesulfonamide derivatives has shown that compounds with similar structures exhibit significant activity against HIV-1. For instance, certain derivatives demonstrated EC50 values ranging from 90 nM to over 10 µM against HIV-1, indicating moderate to excellent antiviral properties . The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can enhance potency against viral targets.

2. Antimicrobial Properties

The thiazole ring present in the compound is recognized for its broad-spectrum antimicrobial activity. Studies have shown that thiazole derivatives can effectively inhibit various bacteria and fungi. For example, compounds derived from thiazoles have been tested against Candida albicans and Aspergillus niger, with promising results indicating their potential as antifungal agents . The presence of electron-withdrawing groups on the thiazole enhances antimicrobial efficacy.

Case Studies

1. Antiviral Studies

In a study focusing on benzenesulfonamide derivatives, one compound similar to 2,5-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide exhibited a selectivity index (SI) significantly higher than others tested, suggesting its viability as a lead compound for further development in anti-HIV therapies. The pharmacokinetic profile assessed in animal models showed favorable absorption and bioavailability .

2. Antimicrobial Efficacy

Another case study evaluated the antimicrobial activity of thiazole derivatives against various bacterial strains. The results indicated that specific modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests that compounds like this compound could serve as effective alternatives or adjuncts to existing antimicrobial therapies.

Mécanisme D'action

The mechanism of action of 2,5-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide

- 2,5-dichloro-N-(2-(2-methylthiazol-5-yl)ethyl)benzenesulfonamide

- 2,5-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzamide

Uniqueness

2,5-dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern on the thiazole and benzene rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Activité Biologique

2,5-Dichloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure includes a benzenesulfonamide moiety and a thiazole ring, which are known for their diverse biological properties.

Chemical Structure

The IUPAC name of the compound is This compound . Its chemical formula is C12H13Cl2N2O2S.

Biological Activity Overview

The biological activity of this compound can be categorized primarily into anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action :

-

In Vitro Studies :

- In studies conducted on human melanoma and breast cancer cell lines, the compound demonstrated cytotoxicity with IC50 values indicating effective concentrations required to reduce cell viability by 50% . For instance, one study reported an IC50 of approximately 27.8 ± 2.8 µM against the IGR39 cell line .

- Case Study :

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity against several bacterial strains.

- Antibacterial Effects :

- Mechanism :

Data Summary

The following table summarizes the key findings regarding the biological activity of this compound:

| Activity Type | Target Cell Line/Organism | IC50/MIC Values | Observations |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast cancer) | ~27.8 µM | Induces apoptosis; inhibits CA IX |

| IGR39 (Melanoma) | ~20.5 µM | Significant cytotoxicity compared to controls | |

| Antimicrobial | Staphylococcus aureus | MIC ~6.25 µg/mL | Effective against resistant strains |

| Escherichia coli | MIC ~6.25 µg/mL | Comparable to standard antibiotics |

Propriétés

IUPAC Name |

2,5-dichloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O2S2/c1-8-12(20-9(2)17-8)5-6-16-21(18,19)13-7-10(14)3-4-11(13)15/h3-4,7,16H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCMXJBCUBKSQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.